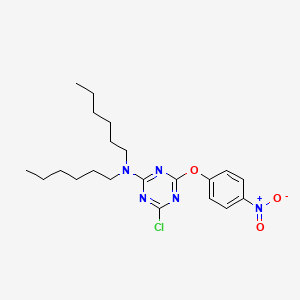
4-Chloro-N,N-dihexyl-6-(4-nitrophenoxy)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N,N-dihexyl-6-(4-nitrophenoxy)-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound features a chloro group, two dihexylamine groups, and a nitrophenoxy group attached to the triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N-dihexyl-6-(4-nitrophenoxy)-1,3,5-triazin-2-amine typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride.
Substitution Reactions: The chloro group can be introduced through a substitution reaction with a suitable chlorinating agent.
Attachment of Dihexylamine Groups: The dihexylamine groups can be attached via nucleophilic substitution reactions.
Introduction of the Nitrophenoxy Group: The nitrophenoxy group can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitrophenoxy group may undergo oxidation reactions under certain conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the nitrophenoxy group.
Reduction: Amino derivatives of the nitrophenoxy group.
Substitution: Compounds with different substituents replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of advanced materials with specific properties.
Biology
Biological Probes: The compound could be used as a probe to study biological processes.
Drug Development:
Medicine
Therapeutic Agents: The compound may have potential as a therapeutic agent for certain diseases.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Polymers: Incorporation into polymeric materials to enhance properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-N,N-dihexyl-6-(4-nitrophenoxy)-1,3,5-triazin-2-amine would depend on its specific application. For example, as a catalyst, it may coordinate with metal centers to facilitate chemical reactions. As a therapeutic agent, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A commonly used triazine compound with different substituents.
4-Chloro-6-(4-nitrophenoxy)-1,3,5-triazine-2-amine: A similar compound with different alkyl groups.
Uniqueness
4-Chloro-N,N-dihexyl-6-(4-nitrophenoxy)-1,3,5-triazin-2-amine is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other triazine derivatives.
Eigenschaften
CAS-Nummer |
113401-42-6 |
|---|---|
Molekularformel |
C21H30ClN5O3 |
Molekulargewicht |
435.9 g/mol |
IUPAC-Name |
4-chloro-N,N-dihexyl-6-(4-nitrophenoxy)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C21H30ClN5O3/c1-3-5-7-9-15-26(16-10-8-6-4-2)20-23-19(22)24-21(25-20)30-18-13-11-17(12-14-18)27(28)29/h11-14H,3-10,15-16H2,1-2H3 |
InChI-Schlüssel |
IUSYJKFJQIPJAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN(CCCCCC)C1=NC(=NC(=N1)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



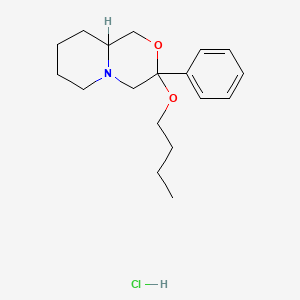
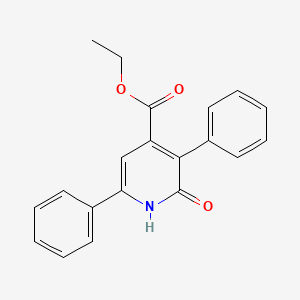
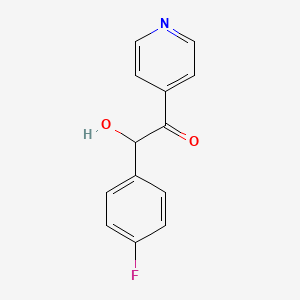

![2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine](/img/structure/B14294005.png)
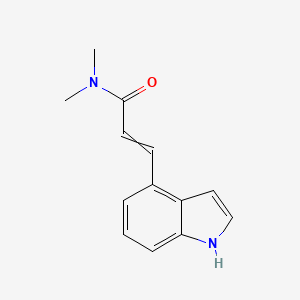
![1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14294012.png)


![Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]-](/img/structure/B14294032.png)

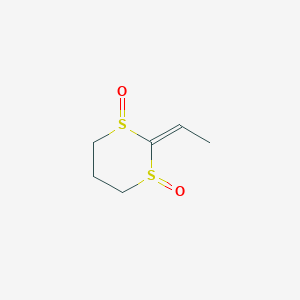
![2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid](/img/structure/B14294052.png)
